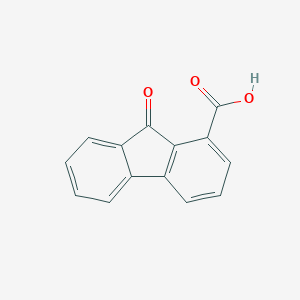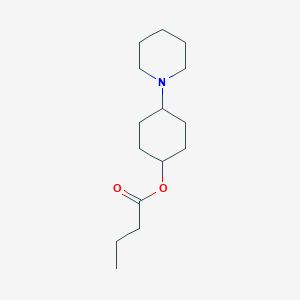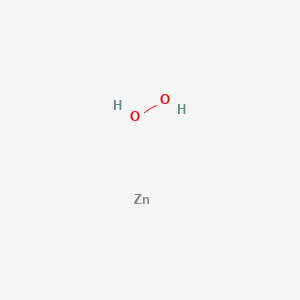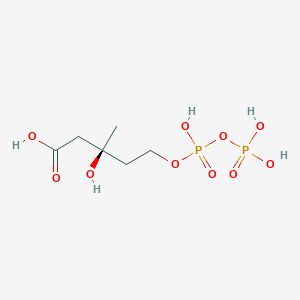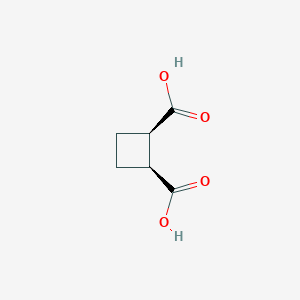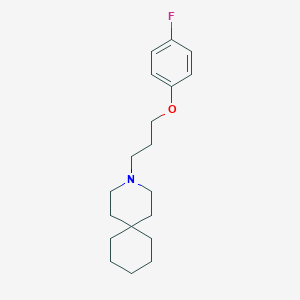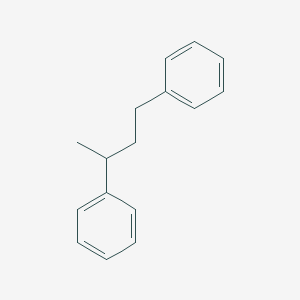
1,3-Diphenylbutane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-Diphenylbutane and related compounds has been explored in several studies. For instance, the preparation and structural characterization of imines from 2,3-diphenylbutane-1,4-diamine indicate a method for synthesizing related compounds through intramolecular hydrogen bonding and subsequent reactions with aldehydes (Biletzki et al., 2012). Another study on the thermolysis of model compounds for coal discusses the radical chain decomposition of 1,3-diphenylpropane and 1,4-diphenylbutane, providing insights into the synthesis and stability of such compounds under high-temperature conditions (Poutsma & Dyer, 1982).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as 1,1-Diphenylbutane-1,3-diol, have been examined, revealing unique intramolecular hydrogen bonding patterns. These studies offer a glimpse into the molecular architecture and potential interactions within 1,3-Diphenylbutane derivatives (Carvalho et al., 1996).
Chemical Reactions and Properties
The reactivity of 1,3-Diphenylbutane analogs has been a subject of study, particularly in the context of addition reactions and the formation of cycloadducts. For example, the behavior of 2,3-Diphenylbutadiene in addition reactions provides insights into the types of products formed by 1,3-Diphenylbutane under similar conditions (Allen et al., 1939).
Physical Properties Analysis
Research on the physical properties of 1,3-Diphenylbutane and its derivatives is scarce within the current dataset. However, studies on related compounds, such as the synthesis and structural characterization of imines, can offer indirect insights into the physical characteristics that might be expected for 1,3-Diphenylbutane (Biletzki et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,3-Diphenylbutane derivatives, including reactivity and interaction with other compounds, have been explored to some extent. For instance, the study on electron transfer reactions from alkali metal surfaces to derivatives provides valuable information on the chemical behavior of 1,3-Diphenylbutane under specific conditions (Walborsky & Murari, 1984).
Aplicaciones Científicas De Investigación
- Thermophysical Property Research
- Summary of Application : 1,3-Diphenylbutane is studied for its thermophysical properties. These properties are essential for scientists and engineers who design and operate systems using this compound .
- Methods of Application : The properties of 1,3-Diphenylbutane are evaluated using the NIST ThermoData Engine software package . This involves dynamic data analysis of various properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- Results or Outcomes : The results include a range of values for each property. For example, the boiling temperature of 1,3-Diphenylbutane as a function of pressure ranges from 2.46136e-007 kPa to 2167.58 kPa . The density as a function of temperature ranges from 240 K to 794 K .
-
Industrial Chemistry
- Summary of Application : 1,3-Butadiene, a compound structurally similar to 1,3-Diphenylbutane, is used as a cheap and abundant raw material for new applications in the chemical industry .
- Methods of Application : Various homogeneously catalyzed processes and technologies are used to produce fine and bulk chemicals from 1,3-butadiene . For example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .
- Results or Outcomes : These processes can be used for the synthesis of 1-octene, 1-octanol, and various lactones . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups .
-
Pharmaceuticals, Agrochemicals, and Specialty Polymers
- Summary of Application : 2,3-Dimethyl-2,3-Diphenylbutane, a compound structurally similar to 1,3-Diphenylbutane, is used as a building block in the production of pharmaceuticals, agrochemicals, and specialty polymers .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that this compound is used in various chemical reactions to produce these products .
- Results or Outcomes : The outcomes of these applications are the production of various pharmaceuticals, agrochemicals, and specialty polymers .
-
Polymeric Materials
- Summary of Application : 2,3-Dimethyl-2,3-Diphenylbutane, a compound structurally similar to 1,3-Diphenylbutane, is used in the production of polymeric materials characterized by very high thermal resistance .
- Methods of Application : The material is posthardened at a temperature of 250–300°C with the introduction of 2–3% of the high-temperature radical initiator 2,3-dimethyl-2,3-diphenylbutane .
- Results or Outcomes : The result is the production of polymeric materials characterized by very high thermal resistance .
Propiedades
IUPAC Name |
4-phenylbutan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDINXYLAVFUHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862685 | |
| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylbutane | |
CAS RN |
1520-44-1, 17293-53-7, 17293-55-9 | |
| Record name | 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-diphenyl-, (+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-diphenyl-, (-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylpropane-1,3-diyl)dibenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



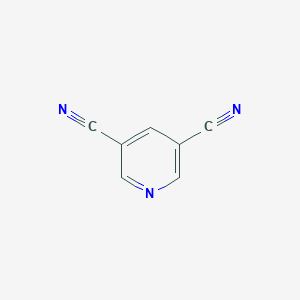
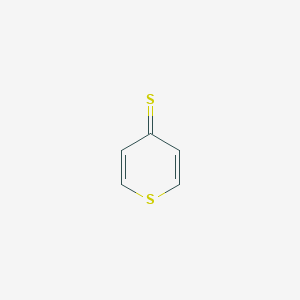
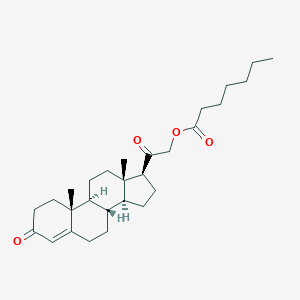
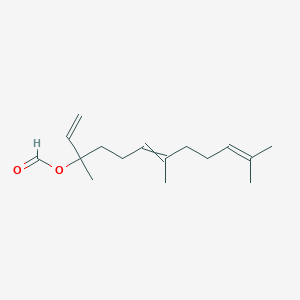
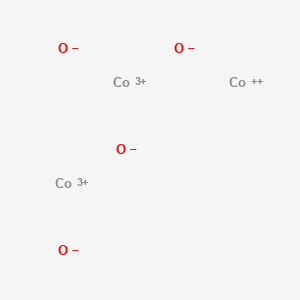

![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)
